![molecular formula C15H13ClN2O3S B2354677 1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide CAS No. 1797160-19-0](/img/structure/B2354677.png)

1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

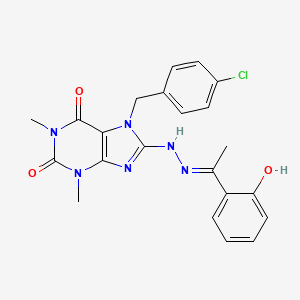

Isoxazole, which includes the compound “1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide”, is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been shown to possess a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

An I2-DMSO-mediated multicomponent [3+1+2] cascade annulation reaction using aryl methyl ketones, enaminones, and benzo[d]isoxazol-3-amine as substrates has been developed . This metal-free reaction involved the transannulation of benzo[d]isoxazol-3-amines with the formation of two C–N bonds and a C–C bond in one pot .

Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .

Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

科学的研究の応用

Synthetic Applications and Chemical Reactivity

Methanesulfonic acid and related methanesulfonamide derivatives are pivotal in synthetic chemistry, particularly in the formation of heterocyclic compounds such as benzisoxazoles and benzothiazoles. For instance, methanesulfonic acid/SiO2 has been demonstrated as an efficient catalyst in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles, leveraging carboxylic acids under mild conditions to achieve good yields. This highlights the versatility of methanesulfonamide derivatives in facilitating heterocyclic compound synthesis, potentially including the synthesis of 1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide (Sharghi & Asemani, 2009).

Structural and Supramolecular Analysis

The structural analysis of methanesulfonamide derivatives, including their crystallographic characterization, provides insight into their supramolecular assembly and intermolecular interactions. Studies on nimesulide triazole derivatives, for example, have shown the importance of hydrogen bonding and other non-covalent interactions in determining the molecular architecture of these compounds. Such analyses are crucial for understanding the potential biological activity and material properties of methanesulfonamide derivatives (Dey et al., 2015).

Biological Relevance and Potential Applications

Although the provided information predominantly focuses on synthetic and structural aspects, the relevance of methanesulfonamide derivatives in medicinal chemistry cannot be understated. Compounds with similar structural features have been explored for their biological activities, including antipsychotic and antiseizure properties. The synthesis and modification of these structures for enhanced biological activity remain an area of active research, indicating potential avenues for the development of new therapeutic agents based on the methanesulfonamide scaffold (Arava et al., 2011).

作用機序

Safety and Hazards

While specific safety and hazards related to “1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide” are not mentioned in the retrieved papers, it’s important to note that many isoxazoles possess different types of biological activity, including antimicrobial, antiviral, anticancer, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Therefore, handling and usage of such compounds should be done with appropriate safety measures.

将来の方向性

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

特性

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c1-10-6-7-13(12(16)8-10)18-22(19,20)9-14-11-4-2-3-5-15(11)21-17-14/h2-8,18H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJGCZZWIAZJDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2354595.png)

![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)

![Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate](/img/structure/B2354601.png)

![1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2354605.png)

![Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354606.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-chlorobenzyl)acetamide](/img/structure/B2354607.png)

![N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2354609.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2354612.png)

![1-(4-chlorobenzyl)-3'-(3-ethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2354614.png)

![3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2354617.png)